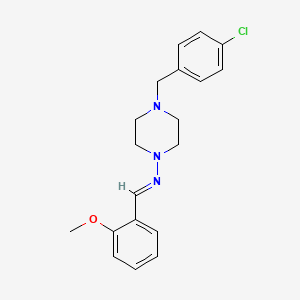

![molecular formula C17H18ClN3O2 B5549118 5-(1-azepanyl)-2-[(3-chlorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5549118.png)

5-(1-azepanyl)-2-[(3-chlorophenoxy)methyl]-1,3-oxazole-4-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related oxazole and triazole compounds involves innovative methods to introduce functional groups, facilitating the creation of derivatives with varying properties. For example, the synthesis of 5,7-dialkyl-4,6-dioxo-4,5,6,7-tetrahydroisothiazolo[3,4-d]pyrimidine-3-carbonitriles and 6-methyl-4-oxo-4H-1-aza-5-oxa-2-thiaindene-3-carbonitrile demonstrates the use of amino, alkylthio, amido, thioamido, tetrazolyl, and carboximidic acid ethyl ester groups to generate new compounds (Chang et al., 2003).

Molecular Structure Analysis

X-ray diffraction and spectroscopic methods are pivotal in determining the molecular structure of novel compounds. For instance, the crystal structure analysis of 5-(p-tolyl)-4-[2-(2,4-dichlorophenoxy)acetamido]-1,2,4-triazole-3-thione offers insights into the arrangement and interaction within the molecule, highlighting dihedral angles and intra- and intermolecular hydrogen bonds (Xue et al., 2008).

Chemical Reactions and Properties

Explorations into the reactivity and transformation of oxazole and triazole derivatives reveal their potential for generating novel structures. For example, Fe(II)-catalyzed isomerization of 5-chloroisoxazoles to 2H-azirine-2-carbonyl chlorides facilitates the synthesis of pyrazole-nitrogen heterocycle dyads, showcasing the chemical versatility of these frameworks (Mikhailov et al., 2018).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are critical for understanding the compound's behavior under different conditions. The detailed characterization and synthesis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile provide valuable data on its solid-state structure and optical properties, which are essential for predicting its behavior in various environments (Jukić et al., 2010).

Chemical Properties Analysis

Investigations into the chemical behavior, including reactivity towards different reagents and conditions, afford insights into the compound's utility in further chemical synthesis and applications. The transformation of 5-chloroisoxazoles to pyrazole-nitrogen heterocycle dyads via Fe(II)-catalyzed isomerization is a prime example of utilizing specific chemical properties to achieve targeted molecular architectures (Mikhailov et al., 2018).

科学的研究の応用

Synthesis and Chemical Reactions

- The novel synthesis and reactions of heterocyclic carbonitriles, including methods for preparing new derivatives with functional groups like amino, alkylthio, amido, and tetrazolyl, highlight the versatility of these compounds in chemical synthesis (Yong-Goo Chang et al., 2003). Such methodologies could potentially be adapted for the synthesis and functionalization of "5-(1-azepanyl)-2-[(3-chlorophenoxy)methyl]-1,3-oxazole-4-carbonitrile."

- Pyranopyrazole derivatives have been investigated for their corrosion inhibition performance, demonstrating high efficiency in protecting mild steel in acidic solutions (M. Yadav et al., 2016). This suggests that similar oxazole carbonitriles might have applications in materials science and corrosion prevention.

Pharmacological Applications

- Compounds with oxazole and triazole moieties have been studied for their antioxidant properties and as precursors to highly functionalized tetrazoles, indicating potential for pharmacological applications (L. Savegnago et al., 2016). This insight might guide the exploration of the biological activities of "this compound."

- The copper(II)-mediated formation of oxazole-4-carbonitrile from acetophenone showcases innovative approaches to synthesizing heterocyclic compounds, potentially applicable to the compound (Congjun Xu et al., 2017).

Exploratory Research

- The microwave-mediated synthesis of a 2-substituted-5-aminooxazole-4-carbonitrile library highlights rapid and diverse heterocyclic compound generation, which could be relevant for generating a library of "this compound" derivatives (J. Spencer et al., 2012).

特性

IUPAC Name |

5-(azepan-1-yl)-2-[(3-chlorophenoxy)methyl]-1,3-oxazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN3O2/c18-13-6-5-7-14(10-13)22-12-16-20-15(11-19)17(23-16)21-8-3-1-2-4-9-21/h5-7,10H,1-4,8-9,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYJCRCRDSVIYIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=C(N=C(O2)COC3=CC(=CC=C3)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2'-[(4-methoxy-6-methyl-2-pyrimidinyl)imino]diethanol](/img/structure/B5549040.png)

![2-[(2-chlorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5549054.png)

![4-methyl-2-[2-(2-methyl-1-piperidinyl)-2-oxoethoxy]pyrimidine](/img/structure/B5549056.png)

![5-{4-[(6-hydroxy-1,4-oxazepan-6-yl)methyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone dihydrochloride](/img/structure/B5549059.png)

![N-(3-fluorophenyl)-2-[(4-fluorophenyl)amino]nicotinamide](/img/structure/B5549062.png)

![1-(cyclobutylcarbonyl)-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-4-piperidinecarboxamide](/img/structure/B5549070.png)

![2-(2-chloro-4-fluorophenyl)-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]acetamide hydrochloride](/img/structure/B5549077.png)

![4-[(6-isopropyl-1-methyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5549083.png)

![5-(1-azepanyl)-2-[(2-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5549096.png)

![N-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5549129.png)

![N,N-dimethyl-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinesulfonamide](/img/structure/B5549140.png)